1-Phenyl-2-propyn-1-ol (CAS: 4187-87-5) is a secondary benzylic propargyl alcohol featuring both a terminal alkyne and a hydroxyl-bearing benzylic carbon. This bifunctional structure makes it a highly versatile building block in organic synthesis, serving as a direct precursor to cinnamaldehyde derivatives, chalcones, and various oxygen- or nitrogen-containing heterocycles [1]. In procurement and process design, it is valued for its specific steric and electronic profile, which dictates its reactivity in transition-metal-catalyzed cross-couplings, Meyer-Schuster rearrangements, and enantioselective kinetic resolutions, differentiating it from both unsubstituted propargyl alcohols and fully saturated analogs [2].
Substituting 1-phenyl-2-propyn-1-ol with simpler analogs like unsubstituted propargyl alcohol or isomeric 3-phenyl-2-propyn-1-ol fundamentally alters reaction pathways and intermediate stabilities. The secondary benzylic position stabilizes carbocationic and allenolic intermediates during acid- or gold-catalyzed rearrangements, driving the formation of stable alpha,beta-unsaturated carbonyls rather than the volatile or polymeric byproducts seen with unsubstituted propargyl alcohol [1]. Furthermore, in base-promoted cyclocondensations, the steric bulk of the C1-phenyl group completely shifts chemoselectivity, preventing the high-yield formation of specific benzoxazepines observed with unsubstituted baselines [2]. Finally, unlike tertiary propargyl alcohols, this secondary alcohol resists spontaneous SN1-type displacement by weak nucleophiles, offering superior chemoselectivity in multi-step synthesis[3].
In gold(I)-catalyzed Meyer-Schuster rearrangements, the presence of the C1-phenyl group in 1-phenyl-2-propyn-1-ol stabilizes the intermediate allenol/carbocation, driving rapid conversion to cinnamaldehyde. Studies show that 1-phenyl-2-propyn-1-ol achieves >98% conversion to cinnamaldehyde within 0.5 hours using NHC-Au catalysts in low-polarity solvents [1]. This contrasts sharply with unsubstituted propargyl alcohol, which yields highly volatile acrolein that is prone to rapid polymerization and handling difficulties.
| Evidence Dimension | Conversion to stable alpha,beta-unsaturated aldehyde |
| Target Compound Data | >98% conversion to cinnamaldehyde in 0.5 h |
| Comparator Or Baseline | Unsubstituted propargyl alcohol (yields unstable, polymerization-prone acrolein) |
| Quantified Difference | Quantitative yield of stable product vs. handling-limited volatile product |
| Conditions | 50°C, NHC-Au-OTf catalyst, low-polarity solvent (e.g., chloroform) |
Procurement of this specific compound is essential for synthesizing stable cinnamaldehyde derivatives without the polymerization risks associated with unsubstituted propargyl alcohols.
The steric bulk of the C1-phenyl group strictly dictates the chemoselectivity in base-promoted reactions with ortho-fluoro-N-propylbenzamide. While unsubstituted propargyl alcohol yields 1,4-benzoxazepin-5(4H)-ones in up to 74% yield in DMSO, substituting it with 1-phenyl-2-propyn-1-ol drastically reduces the total yield of cyclic products to trace amounts (<5%) due to steric hindrance at the reaction center[1]. This makes 1-phenyl-2-propyn-1-ol an intentional non-participant in these specific cyclocondensations.
| Evidence Dimension | Yield of 1,4-benzoxazepin-5(4H)-one derivative |
| Target Compound Data | <5% yield (reaction suppressed) |
| Comparator Or Baseline | Unsubstituted propargyl alcohol (74% yield) |
| Quantified Difference | >69% absolute reduction in cyclization yield |
| Conditions | KOH, DMSO, 30-50°C, reaction with ortho-fluoro-N-propylbenzamide |
Buyers must avoid substituting unsubstituted propargyl alcohol with 1-phenyl-2-propyn-1-ol in standard heterocycle syntheses due to complete suppression of the desired cyclization.
The secondary alcohol nature of 1-phenyl-2-propyn-1-ol provides stability against spontaneous SN1-type nucleophilic substitution, unlike its tertiary counterparts. When reacted with allylindium reagents, tertiary propargyl alcohols undergo rapid substitution to form multisubstituted allenes in high yields (e.g., >80%). In contrast, 1-phenyl-2-propyn-1-ol does not react under identical conditions, remaining completely stable [1]. This distinct lack of reactivity allows it to be used in complex mixtures where selective preservation of the propargyl alcohol motif is required.
| Evidence Dimension | Conversion to allene via allylindium substitution |
| Target Compound Data | 0% conversion (no reaction) |
| Comparator Or Baseline | Tertiary propargyl alcohols (e.g., 2-phenyl-3-butyn-2-ol) (>80% yield) |
| Quantified Difference | Complete suppression of SN1-type displacement |
| Conditions | Allylindium reagent, 35°C to 70°C |
This stability allows chemists to design orthogonal synthetic routes where the secondary propargyl alcohol remains intact while other functional groups react.
1-Phenyl-2-propyn-1-ol serves as a highly efficient substrate for enzymatic kinetic resolution using Candida antarctica lipase B (Novozym 435). The distinct steric differentiation between the phenyl ring and the alkyne group allows the enzyme to achieve an enantiomeric excess (ee) of >99% for the unreacted (S)-enantiomer and the corresponding (R)-acetate[1]. This makes it a superior chiral building block precursor compared to less sterically differentiated primary propargyl alcohols, which often suffer from lower enantioselectivity during transesterification.
| Evidence Dimension | Enantiomeric excess (ee) in enzymatic transesterification |
| Target Compound Data | >99% ee for resolved enantiomers |
| Comparator Or Baseline | Less sterically hindered primary propargyl alcohols (typically <85% ee) |
| Quantified Difference | >14% improvement in enantiomeric purity |
| Conditions | Novozym 435, vinyl acetate, nonaqueous media |
Procurement of this specific compound is critical for workflows requiring highly pure chiral propargyl alcohols, as its steric profile ensures near-perfect enzymatic recognition.
Ideal for gold- or acid-catalyzed Meyer-Schuster rearrangements to produce high-value, stable alpha,beta-unsaturated carbonyls (cinnamaldehydes) with complete atom economy, avoiding the volatility issues of unsubstituted propargyl alcohols [1].
Used as a benchmark substrate in dynamic kinetic resolution (DKR) and enzymatic transesterification (e.g., Novozym 435) to generate highly pure (R)- or (S)-1-phenyl-2-propyn-1-ol for asymmetric synthesis [2].
Selected specifically when SN1-type displacement must be avoided (unlike tertiary propargyl alcohols) or when steric hindrance is required to prevent unwanted cyclocondensations (unlike unsubstituted propargyl alcohol) [3].
Applied in aggressive acidic environments (e.g., oilfield steel in HCl) where its in-situ isomeric transformation into cinnamaldehyde and subsequent polymerization forms a robust, highly protective film on metal surfaces[4].
Irritant